molecular formula C16H12N2 B3192864 5,5'-Bi-1H-indole CAS No. 66134-18-7

5,5'-Bi-1H-indole

Cat. No.: B3192864
CAS No.: 66134-18-7
M. Wt: 232.28 g/mol
InChI Key: UWPKHWUPVNWYQS-UHFFFAOYSA-N
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Description

5,5’-Bi-1H-indole is a unique organic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two indole units connected through their 5-positions. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1H-indole can be achieved through several methods. One common approach involves the oxidative coupling of indole derivatives. For instance, the reaction of indole with oxidizing agents such as ferric chloride or potassium permanganate can lead to the formation of 5,5’-Bi-1H-indole . Another method involves the use of transition metal catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of 5,5’-Bi-1H-indole typically involves large-scale oxidative coupling reactions. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bi-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5’-Bi-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Bi-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 5,5’-Bi-1H-indole is unique due to its specific dimeric structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-(1H-indol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-15-13(5-7-17-15)9-11(1)12-2-4-16-14(10-12)6-8-18-16/h1-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPKHWUPVNWYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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